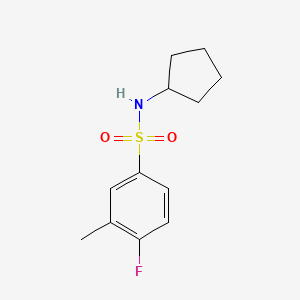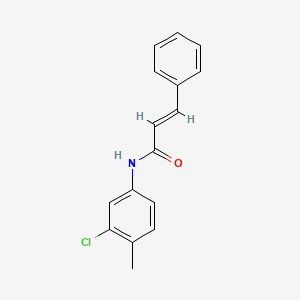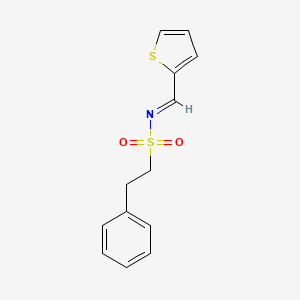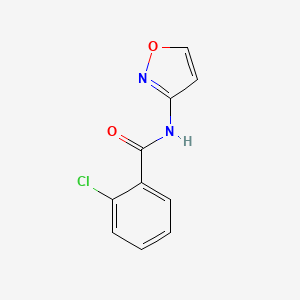![molecular formula C20H22FN3O2 B5782311 N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5782311.png)
N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide, also known as F-18 FP-CIT, is a radiopharmaceutical agent used in the diagnosis of Parkinson's disease and other movement disorders. This compound is a dopamine transporter (DAT) ligand that binds to the DAT protein in the brain, allowing for the visualization of dopamine activity through positron emission tomography (PET) imaging.
Mécanisme D'action
N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide FP-CIT binds to the DAT protein in the brain, which is responsible for the reuptake of dopamine from the synaptic cleft. By binding to the DAT protein, this compound FP-CIT allows for the visualization of dopamine activity through PET imaging. The binding of this compound FP-CIT to the DAT protein is reversible, allowing for the measurement of dopamine activity over time.
Biochemical and Physiological Effects
This compound FP-CIT is a radiopharmaceutical agent that is rapidly cleared from the body after administration. The compound does not have any known biochemical or physiological effects other than its ability to bind to the DAT protein in the brain. This compound FP-CIT is considered safe for use in humans, with no reported adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide FP-CIT is its ability to visualize dopamine activity in the brain through PET imaging. This imaging technique is non-invasive and provides high-resolution images of the brain. This compound FP-CIT is also a highly specific ligand for the DAT protein, allowing for accurate measurements of dopamine activity. However, this compound FP-CIT has a short half-life of approximately 110 minutes, which limits its use in experiments requiring longer imaging times. In addition, the synthesis of this compound FP-CIT is complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the use of N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide FP-CIT in scientific research. One area of research is the development of new radiopharmaceutical agents for the diagnosis and treatment of movement disorders. Another area of research is the use of this compound FP-CIT PET imaging to study the effects of drugs on dopamine activity in the brain. This imaging technique can also be used to study the progression of Parkinson's disease and other movement disorders. In addition, this compound FP-CIT PET imaging can be used to study the effects of exercise and other interventions on dopamine activity in the brain.
Méthodes De Synthèse
The synthesis of N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide FP-CIT involves the reaction of N-(3-bromopropyl)benzamide with 4-fluorophenylpiperazine in the presence of a palladium catalyst. The resulting compound is then labeled with this compound using a nucleophilic substitution reaction. This synthesis method has been optimized to produce high yields of this compound FP-CIT with high radiochemical purity.
Applications De Recherche Scientifique
N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide FP-CIT is primarily used in the diagnosis of Parkinson's disease and other movement disorders. PET imaging with this compound FP-CIT allows for the visualization of dopamine activity in the brain, which is reduced in patients with Parkinson's disease. This imaging technique can also be used to differentiate between Parkinson's disease and other movement disorders, such as essential tremor and multiple system atrophy. In addition, this compound FP-CIT PET imaging has been used to study the effects of drugs on dopamine activity in the brain, as well as the progression of Parkinson's disease.
Propriétés
IUPAC Name |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c21-17-6-8-18(9-7-17)23-12-14-24(15-13-23)19(25)10-11-22-20(26)16-4-2-1-3-5-16/h1-9H,10-15H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGBJUVAFNIQNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one](/img/structure/B5782248.png)
![3-[5-(4-chlorophenyl)-1-(2-furylmethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5782255.png)

![1-(4-methoxyphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5782267.png)
![ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5782274.png)
![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5782277.png)
![5-[(2-thienylacetyl)amino]isophthalic acid](/img/structure/B5782295.png)


![1-benzyl-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5782318.png)



